molecular formula C22H30N2O2S B2839726 1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone CAS No. 860610-72-6

1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone

Cat. No. B2839726
CAS RN: 860610-72-6
M. Wt: 386.55
InChI Key: XBWPWJKXRMAGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methylphenyl)-2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone is a useful research compound. Its molecular formula is C22H30N2O2S and its molecular weight is 386.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Optical Properties

Research on compounds similar in structure, such as 1-(4-Methoxyphenyl)-2-((5-(1-(Naphthalene-1-Yloxy) Ethyl)-[1,3,4]-Oxadiazol-2-Yl) Sulfanyl) Ethanone, has focused on their synthesis, optical, and thermal properties. These compounds have been synthesized using standard methods, with their structures confirmed using techniques like FTIR spectrum and single crystal XRD. The optical transparency across the visible region and thermal stability determined by TG and DTA analysis highlight their potential application in material science for optical devices and materials with specific thermal properties (C. Shruthi et al., 2019).

Antimicrobial and Antiviral Applications

Compounds bearing the 1,3,4-oxadiazole moiety, such as N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, have been identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. This indicates the potential use of related compounds in the development of new antiviral drugs with specific activity against HIV-1 and possibly other viruses (Zhiping Che et al., 2015).

Antituberculosis Activity

Another study focused on the synthesis of 3-heteroarylthioquinoline derivatives, which demonstrated significant in vitro activity against Mycobacterium tuberculosis. This suggests that compounds with similar structural features could be explored for their potential as novel antituberculosis agents (Selvam Chitra et al., 2011).

Antioxidant and Antibacterial Properties

Research into novel sulfanyl derivatives, including 1-(3-Methyl-3-mesityl)-cyclobutyl-2-{[5-(2-fluorophenyl)-4-(aryl-alkyl)-4H-[1,2,4]triazol-3-yl]sulfanyl}-ethanone compounds, has shown that they possess significant antioxidant and antibacterial properties. This highlights the potential for using similar compounds in pharmaceutical applications where antioxidant and antibacterial activities are desired (K. Sarac et al., 2020).

properties

IUPAC Name

1-(4-methylphenyl)-2-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2S/c1-3-4-5-6-17-9-13-19(14-10-17)21-23-24-22(26-21)27-15-20(25)18-11-7-16(2)8-12-18/h7-8,11-12,17,19H,3-6,9-10,13-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWPWJKXRMAGQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.